![molecular formula C28H24N4O2S B4550253 1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE](/img/structure/B4550253.png)
1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE
Overview
Description
1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE involves multiple steps, typically starting with the preparation of the oxazolo[5,4-b]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The thiophene and phenyl groups are introduced through substitution reactions, and the final piperazine moiety is attached via nucleophilic substitution. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and thiols.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be employed to introduce various substituents[3][3].
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: It is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain chemical processes
Mechanism of Action
The mechanism of action of 1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other oxazolo[5,4-b]pyridine derivatives and piperazine-containing molecules. Compared to these, 1-BENZYL-4-[3-PHENYL-6-(THIOPHEN-2-YL)-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBONYL]PIPERAZINE is unique due to its specific substitution pattern and the presence of both thiophene and phenyl groups. This uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c33-28(32-15-13-31(14-16-32)19-20-8-3-1-4-9-20)22-18-23(24-12-7-17-35-24)29-27-25(22)26(30-34-27)21-10-5-2-6-11-21/h1-12,17-18H,13-16,19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFZQOOYBQYALQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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